
Bifendate Impurity A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bifendate Impurity A is an impurity of bifendate, a compound commonly used in the treatment of chronic hepatitis B and other liver diseases. Bifendate itself is a biologically active molecule of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds . This compound, with the molecular formula C18H14O8 and a molecular weight of 358.31, plays a significant role in the clinical therapy of various hepatic pathologies.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Bifendate Impurity A involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate the impurity from the mother liquor samples obtained during the purification of bifendate crude samples . The structures of the impurities are confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These workshops maintain high standards of cleanliness, with cleanroom classes ranging from Class 100 to Class 100,000. The production process ensures high purity levels, often exceeding 95%.
化学反应分析
Types of Reactions: Bifendate Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and characterization of the impurity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, ammonium formate, formic acid, and trifluoroacetic acid . These reagents are often used in HPLC and other chromatographic techniques to isolate and analyze the impurity .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives of bifendate, such as (E)-5-(2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-5′-methyl-7,7′-dimethoxy-[4,4′-bibenzo[d][1,3]dioxole]-5,5′-dicarboxylate .
科学研究应用
Bifendate Impurity A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structural and functional properties of bifendate and its derivatives . In biology and medicine, this compound is investigated for its potential therapeutic effects in treating acute liver failure and other hepatic pathologies . Industrially, it is used in the large-scale production of bifendate and its related compounds.
作用机制
The mechanism of action of Bifendate Impurity A involves multiple pathways and effects on various cellular processes. One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . Additionally, this compound regulates dysfunction modules through non-coding RNA (ncRNA) and transcription factors, thereby modulating immune system functions and pathways related to hepatitis .
相似化合物的比较
Similar Compounds: Similar compounds to Bifendate Impurity A include other impurities of bifendate, such as IMP-I, IMP-II, IMP-III, and IMP-IV . These impurities share structural similarities with this compound but differ in their specific chemical compositions and properties .
Uniqueness: This compound is unique due to its specific molecular structure and its significant role in the clinical therapy of hepatic pathologies. Its ability to inhibit lipid peroxidation and regulate dysfunction modules through ncRNA and transcription factors sets it apart from other similar compounds .
属性
CAS 编号 |
1181519-47-0 |
|---|---|
分子式 |
C18H14O8 |
分子量 |
358.31 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


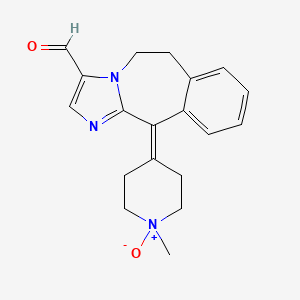

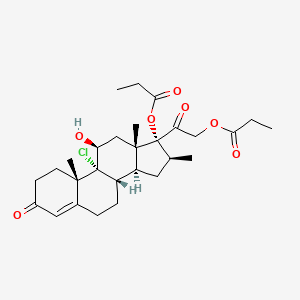
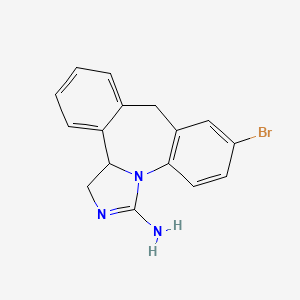

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
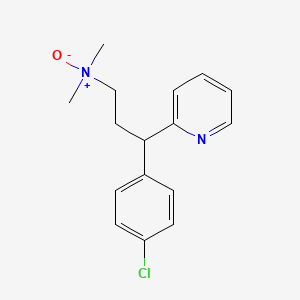
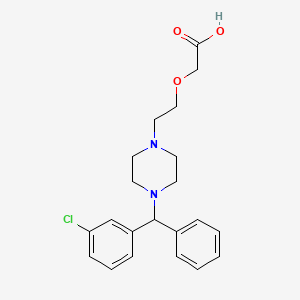
![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
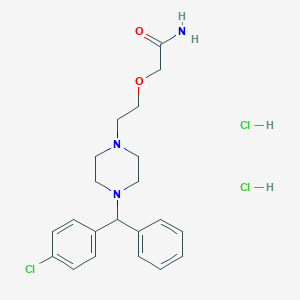
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

